2-Cyclohexylidenecyclohexanone

Catalog No.
S772886
CAS No.
1011-12-7
M.F
C12H18O
M. Wt
178.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Cyclohexylidenecyclohexanone

CAS Number

1011-12-7

Product Name

2-Cyclohexylidenecyclohexanone

IUPAC Name

2-cyclohexylidenecyclohexan-1-one

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

InChI

InChI=1S/C12H18O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H2

InChI Key

TYDSIOSLHQWFOU-UHFFFAOYSA-N

SMILES

C1CCC(=C2CCCCC2=O)CC1

Synonyms

1-Cyclohexylidene-2-cyclohexanone; Bicyclohexyliden-2-one

Canonical SMILES

C1CCC(=C2CCCCC2=O)CC1

2-Cyclohexylidenecyclohexanone is an organic compound with the molecular formula C12H18OC_{12}H_{18}O and a molecular weight of approximately 178.27 g/mol. It is classified as a ketone due to the presence of a carbonyl group (C=O) within its structure. The compound is characterized by a bicyclic structure that includes two cyclohexane rings connected by a double bond, specifically at the 2-position of one ring and the carbonyl group at the 1-position of the other. This unique arrangement contributes to its chemical properties and reactivity.

Further Research:

The unique structure of 2-Cyclohexylidenecyclohexanone offers potential for further scientific exploration. Here are some potential areas for future research:

  • Synthesis optimization: Develop efficient and scalable methods for synthesizing 2-Cyclohexylidenecyclohexanone.
  • Reactivity studies: Investigate the reactivity of the compound with various reagents to explore its potential applications.
  • Computational modeling: Utilize computational tools to study the conformational flexibility and potential interactions with other molecules.
  • Biological studies: Investigate potential interactions with biological systems to assess its biocompatibility and potential applications in medicinal chemistry.

The reactivity of 2-cyclohexylidenecyclohexanone has been explored in various studies. Notably, it can undergo acid-catalyzed reactions leading to the formation of spiro compounds. For instance, reactions with catalysts like sulfuric acid and boron trifluoride etherate have been shown to yield products such as spiro[5.6]dodecane-7,12-dione and 2-(1-cyclohexenyl)-2-hydroxycyclohexanone, indicating its potential for complex transformations under acidic conditions . Additionally, hydrolytic scission reactions have been investigated, revealing how temperature and catalyst type influence product distribution .

Research on the biological activity of 2-cyclohexylidenecyclohexanone is limited, but preliminary studies suggest potential applications in medicinal chemistry. Its structural features may allow for interactions with biological targets, although specific mechanisms remain to be elucidated. Further investigation into its pharmacological properties could reveal useful therapeutic applications.

Several synthesis methods for 2-cyclohexylidenecyclohexanone have been documented:

  • Self-Condensation of Cyclohexanone: This method involves the alkali-catalyzed self-condensation of cyclohexanone, where dimers are formed before dehydration leads to the final product .
  • Reactions with Aluminum Oxycarbonate: Another approach includes reacting cyclohexanone with aluminum oxycarbonate in a controlled environment.

These methods highlight the compound's versatility and accessibility in laboratory settings.

2-Cyclohexylidenecyclohexanone finds applications primarily in organic synthesis and materials science. Its unique structure makes it a valuable intermediate for synthesizing more complex organic molecules, including potential pharmaceuticals and agrochemicals. Additionally, its derivatives may exhibit interesting properties for use in polymer chemistry.

Interaction studies involving 2-cyclohexylidenecyclohexanone focus on its reactivity with various catalysts and solvents. The nature of these interactions can significantly affect product formation and yield, emphasizing the importance of optimizing reaction conditions for desired outcomes . Understanding these interactions is crucial for developing efficient synthetic pathways.

Several compounds share structural similarities with 2-cyclohexylidenecyclohexanone, including:

Compound NameMolecular FormulaKey Features
CyclohexanoneC6H10OC_6H_{10}OSimple ketone structure without double bond
1-CyclohexenylcyclohexanoneC12H18OC_{12}H_{18}OContains a cyclohexene moiety
Bicyclo[3.3.0]octan-2-oneC10H16OC_{10}H_{16}OBicyclic structure with different ring fusion

Uniqueness: Unlike cyclohexanone, which lacks the double bond and bicyclic nature, or 1-cyclohexenylcyclohexanone, which has a different functional group arrangement, 2-cyclohexylidenecyclohexanone uniquely combines both bicyclic structure and a ketonic functional group, enhancing its reactivity and potential applications in organic synthesis.

XLogP3

2.9

UNII

G1VAK47QOV

Other CAS

35255-48-2
1011-12-7

Wikipedia

Bicyclohexyliden-2-one

General Manufacturing Information

Cyclohexanone, 2-cyclohexylidene-: ACTIVE

Dates

Modify: 2023-08-15

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